molecular formula C15H13F3N2O4 B3012385 N1-(2-(furan-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1428350-49-5

N1-(2-(furan-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B3012385
CAS No.: 1428350-49-5
M. Wt: 342.274
InChI Key: FTERVWSZIGMYRY-UHFFFAOYSA-N
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Description

N1-(2-(furan-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural motif combining a furan-3-yl ethyl group at the N1 position and a 4-(trifluoromethoxy)phenyl group at the N2 position. The trifluoromethoxy substituent is notable for its electron-withdrawing properties, which may enhance metabolic stability and influence receptor binding.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O4/c16-15(17,18)24-12-3-1-11(2-4-12)20-14(22)13(21)19-7-5-10-6-8-23-9-10/h1-4,6,8-9H,5,7H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTERVWSZIGMYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCCC2=COC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the reaction of 2-(furan-3-yl)ethylamine with 4-(trifluoromethoxy)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Compounds with different functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

N1-(2-(furan-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and trifluoromethoxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Oxalamides are a versatile class of compounds with variations in N1 and N2 substituents dictating their physicochemical and biological properties. Below is a comparative analysis of the target compound with key analogues:

Structural Analogues
Compound Name N1 Substituent N2 Substituent Key Structural Features Source
Target Compound 2-(furan-3-yl)ethyl 4-(trifluoromethoxy)phenyl Furan ring, trifluoromethoxy group -
S336 (FL-no.16.099) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Pyridine ring, methoxy groups
GMC-1 4-bromophenyl 1,3-dioxoisoindolin-2-yl Bromophenyl, cyclic imide
Compound 18 () 2-fluorophenyl 4-methoxyphenethyl Fluorophenyl, methoxyphenethyl
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-hydroxypropyl 3-(trifluoromethyl)phenyl Hydroxypropyl, trifluoromethyl group
Regorafenib analogue (1c) 4-chloro-3-(trifluoromethyl)phenyl 2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl Chloro, trifluoromethyl, pyridine carboxamide

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound is structurally distinct from the trifluoromethyl group in and chloro/fluoro substituents in . These groups modulate lipophilicity and metabolic stability.

Biological Activity

N1-(2-(furan-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, identified by CAS number 1428350-49-5, is a compound characterized by its unique molecular structure featuring a furan ring and a trifluoromethoxy group. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H13F3N2O4
  • Molecular Weight : 342.27 g/mol

The compound's structure is significant for its biological interactions, particularly due to the presence of the furan and trifluoromethoxy groups, which can influence its reactivity and binding properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Antiviral Activity

Recent research has indicated that derivatives of compounds similar to this compound exhibit antiviral properties. For example, studies on related oxadiazole derivatives have shown promising results against SARS-CoV-2, suggesting that the structural features of these compounds may contribute to their efficacy in inhibiting viral replication .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or other biological pathways.
  • Receptor Interaction : The furan ring can interact with specific receptors or enzymes, leading to altered signaling pathways.

Structure-Activity Relationship (SAR)

A study focused on the SAR of similar compounds revealed that modifications to the trifluoromethoxy group significantly impacted biological activity. For instance, replacing this group with various electron-donating or withdrawing groups led to decreased potency, emphasizing the importance of this moiety in maintaining biological effectiveness .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit specific enzymes at micromolar concentrations. For example, related compounds showed IC50 values ranging from 16.74 μM to 46 μM against target enzymes, indicating that structural optimization could enhance efficacy .

Data Summary Table

PropertyValue
Molecular FormulaC15H13F3N2O4
Molecular Weight342.27 g/mol
Biological ActivityAntiviral potential
IC50 Values (related compounds)16.74 μM - 46 μM

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